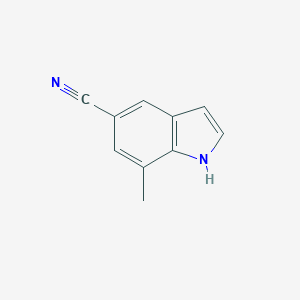

7-metil-1H-indol-5-carbonitrilo

Descripción general

Descripción

7-methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Agents

7-Methyl-1H-indole-5-carbonitrile serves as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. These inhibitors target the metabolic pathways involved in cancer progression, offering a novel approach to cancer therapy .

Antifungal Agents

The compound is also utilized in the enantioselective preparation of antifungal agents. This application is crucial due to the increasing resistance of fungal pathogens to existing treatments, necessitating the development of new antifungal compounds .

BACE-1 Inhibitors

Another significant application involves the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 (Beta-site APP Cleaving Enzyme 1). These inhibitors are relevant in Alzheimer's disease research as they target amyloid precursor protein processing .

Synthesis Processes

Microwave-enhanced Reactions

7-Methyl-1H-indole-5-carbonitrile is employed in microwave-enhanced Knoevenagel condensation reactions to prepare indolyl alkenes. These compounds exhibit antibacterial properties, making them valuable in developing new antibiotics .

Indolecarboxamide Derivatives

The compound is also a precursor for synthesizing indolecarboxamide derivatives, which have shown antitumor activity. This highlights its versatility as a building block in creating diverse chemical entities with therapeutic potential .

Selective Serotonin Reuptake Inhibitors (SSRIs)

Research indicates that 7-methyl-1H-indole-5-carbonitrile can be used to synthesize selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely prescribed for depression and anxiety disorders, making this application particularly relevant in mental health pharmacotherapy .

Data Table: Applications of 7-Methyl-1H-Indole-5-Carbonitrile

| Application Area | Description | Potential Benefits |

|---|---|---|

| Anticancer Agents | Synthesis of tryptophan dioxygenase inhibitors | Novel cancer therapies |

| Antifungal Agents | Enantioselective preparation of antifungal compounds | Combatting resistant fungal infections |

| BACE-1 Inhibitors | Indole and 7-azaindole derivatives for Alzheimer's research | Targeting amyloid precursor protein processing |

| Antibacterial Agents | Microwave-enhanced Knoevenagel condensation for indolyl alkenes | Development of new antibiotics |

| SSRIs | Synthesis of selective serotonin reuptake inhibitors | Treatment for depression and anxiety disorders |

Case Study 1: Tryptophan Dioxygenase Inhibitors

In a study focused on the development of tryptophan dioxygenase inhibitors derived from 7-methyl-1H-indole-5-carbonitrile, researchers demonstrated promising anticancer activity in vitro. The inhibitors showed a significant reduction in tumor cell proliferation, indicating their potential as immunomodulators in cancer treatment.

Case Study 2: Antifungal Activity

A recent investigation into the antifungal properties of compounds synthesized from 7-methyl-1H-indole-5-carbonitrile revealed effectiveness against several resistant strains of fungi. The study highlighted the compound's ability to enhance the efficacy of existing antifungal agents when used in combination therapies.

Análisis Bioquímico

Biochemical Properties

7-Methyl-1H-indole-5-carbonitrile, like other indole derivatives, has been found to interact with multiple receptors These interactions are crucial in developing new useful derivatives The compound’s role in biochemical reactions is largely dependent on these interactions

Cellular Effects

Indole derivatives, including 7-methyl-1H-indole-5-carbonitrile, have been shown to influence various types of cells and cellular processes . They can impact cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Like other indole derivatives, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 7-methyl-1H-indole-5-carbonitrile can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Métodos De Preparación

The synthesis of 7-methyl-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-established procedure for constructing indole rings . This method typically involves the reaction of a nitroarene with a formamide derivative under reductive conditions to yield the indole core. The specific conditions and reagents used can vary, but common reagents include palladium catalysts and hydrogen gas .

Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Análisis De Reacciones Químicas

Mecanismo De Acción

The mechanism of action of 7-methyl-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets can vary depending on the derivative and its modifications .

Comparación Con Compuestos Similares

7-methyl-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:

Indole-3-carbinol: Known for its anticancer properties.

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-fluoroindole: Used in medicinal chemistry for its antiviral properties.

The uniqueness of 7-methyl-1H-indole-5-carbonitrile lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

7-Methyl-1H-indole-5-carbonitrile is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied for their medicinal properties, including anticancer, antiviral, and antimicrobial effects. This article aims to explore the biological activity of 7-methyl-1H-indole-5-carbonitrile, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

7-Methyl-1H-indole-5-carbonitrile interacts with various biological receptors and enzymes, influencing multiple cellular processes. Key biochemical properties include:

- Receptor Interactions : The compound has been shown to bind to multiple receptors, which is typical for indole derivatives. These interactions can modulate cellular signaling pathways and gene expression .

- Cellular Effects : In vitro studies indicate that 7-methyl-1H-indole-5-carbonitrile affects cell proliferation and apoptosis in various cancer cell lines. The compound's effects are dose-dependent, with higher concentrations generally leading to increased cytotoxicity .

- Molecular Mechanisms : The compound likely exerts its biological effects through enzyme inhibition or activation, altering metabolic pathways and influencing gene expression .

The mechanism of action for 7-methyl-1H-indole-5-carbonitrile involves several pathways:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering the flux of critical metabolites.

- Receptor Agonism/Antagonism : It has been noted to act as an agonist at certain receptors, potentially influencing physiological responses related to stress and reward systems .

- Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, the compound can modify the expression levels of genes associated with cell growth and survival .

Research Findings

Recent studies have highlighted the potential of 7-methyl-1H-indole-5-carbonitrile in various therapeutic contexts:

Anticancer Activity

A study demonstrated that 7-methyl-1H-indole-5-carbonitrile exhibits significant cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antiviral Properties

Research indicates that this indole derivative possesses antiviral activity against specific viral strains. The mechanism appears to involve the inhibition of viral replication by interfering with viral polymerases .

Antimicrobial Effects

The compound has shown promising results as an antimicrobial agent against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparative Analysis

To contextualize the biological activity of 7-methyl-1H-indole-5-carbonitrile, a comparison with other indole derivatives is provided below:

| Compound | Anticancer Activity | Antiviral Activity | Antimicrobial Activity |

|---|---|---|---|

| 7-Methyl-1H-indole-5-carbonitrile | High | Moderate | High |

| Indole-3-carbinol | Moderate | Low | Moderate |

| Indole-3-acetic acid | Low | Moderate | Low |

| 5-Fluoroindole | High | High | Moderate |

Case Studies

Several case studies illustrate the potential applications of 7-methyl-1H-indole-5-carbonitrile:

- Cancer Cell Line Study : A recent investigation into its effects on MCF-7 (breast cancer) cells showed a reduction in viability by over 50% at concentrations above 10 µM after 48 hours of treatment .

- Viral Inhibition Study : In vitro assays demonstrated that treatment with 7-methyl-1H-indole-5-carbonitrile reduced viral titers by approximately 70% in infected cell cultures compared to controls .

- Antimicrobial Efficacy : A study reported that the compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Propiedades

IUPAC Name |

7-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZQMOCKZZEQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.